4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

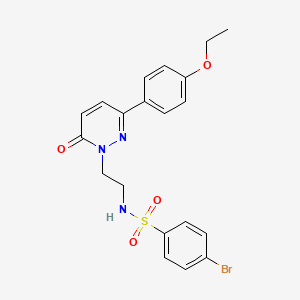

This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3, linked via an ethyl chain to a 4-bromo-benzenesulfonamide moiety. Pyridazinone derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation . Synthetically, analogous compounds are prepared via nucleophilic substitution reactions using brominated sulfonamide intermediates and pyridazinone precursors under basic conditions (e.g., potassium carbonate in DMF), as demonstrated in and .

Properties

IUPAC Name |

4-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTYIWZLTQVVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzamides and features a unique combination of functional groups, including a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety. These structural characteristics suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 478.36 g/mol. The compound's structure can be represented as follows:

Interaction Studies

Molecular docking studies can provide insights into how this compound interacts with biological targets. Such studies may reveal binding affinities to proteins involved in disease pathways, which can inform further development as a therapeutic agent.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Contains an amino group instead of bromo | Antimicrobial |

| 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Different substituent on phenyl ring | Anti-inflammatory |

| 4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Chlorine substituent instead of bromo | Antitumor |

Case Studies and Research Findings

A review of existing literature highlights the potential for further research into the biological activities of this compound. For instance:

- Cholinesterase Inhibition : Some pyridazinone derivatives have been studied for their ability to inhibit cholinesterase enzymes, which could have implications for neurodegenerative diseases like Alzheimer’s .

- Antiproliferative Activity : Research indicates that certain pyridazinone compounds exhibit non-toxic antiproliferative effects against cancer cell lines, suggesting a potential role in cancer therapy .

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 478.36 g/mol. The compound features several key functional groups:

- Bromine Atom : Enhances reactivity and provides sites for further chemical modifications.

- Ethoxyphenyl Group : Likely increases lipophilicity and solubility in organic solvents.

- Pyridazinone Moiety : Known for diverse biological activities, including anti-inflammatory and antimicrobial effects.

These structural attributes suggest that the compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Interaction Studies

Molecular docking studies can provide insights into how this compound interacts with specific proteins involved in disease pathways. These studies help elucidate binding affinities and mechanisms of action, which are crucial for drug development.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Contains an amino group instead of bromo | Antimicrobial |

| 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Different substituent on phenyl ring | Anti-inflammatory |

| 4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Chlorine substituent instead of bromo | Antitumor |

This table highlights the versatility of the pyridazinone scaffold and its potential for modification to achieve desired biological activities.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step reactions that require careful control over conditions such as temperature and solvent choice to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, which facilitate various transformations necessary for creating derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

- Target Compound : The 4-bromo substitution on the benzene ring contributes to a higher molecular weight (~464 g/mol) compared to chloro or fluoro analogs. Bromine’s electron-withdrawing nature may enhance electrophilic interactions in biological targets.

- 2-Chloro-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)Benzenesulfonamide (CAS 921551-57-7): Molecular Weight: 419.9 g/mol (C₁₉H₁₈ClN₃O₄S). The 4-methoxyphenyl group (vs. ethoxy) offers less steric hindrance but lower electron-donating capacity .

- 3-Chloro-4-Fluoro-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)Benzenesulfonamide (CAS 923249-88-1): Molecular Weight: 437.9 g/mol (C₁₉H₁₇ClFN₃O₄S). The 4-methoxyphenyl group maintains moderate electron donation .

- N-(2-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)ethyl)-4-(Trifluoromethoxy)Benzenesulfonamide :

Variations in the Pyridazinone Core and Linker

- N-(2-(3-(4-Ethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)Picolinamide (CAS 921806-08-8): Molecular Weight: 364.4 g/mol (C₂₀H₂₀N₄O₃). The pyridine ring may engage in coordination bonds .

- N-(2-(3-(4-Ethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)-9H-Xanthene-9-Carboxamide (CAS 921853-26-1) :

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Synthetic Accessibility: and highlight the use of potassium carbonate in DMF or acetone to facilitate alkylation of pyridazinone intermediates, suggesting the target compound can be synthesized similarly .

- Biological Activity: Pyridazinone-sulfonamide hybrids (e.g., ) exhibit acetylcholinesterase inhibition, implying the target compound may share such activity. The bromine atom could enhance blood-brain barrier penetration .

- Structure-Activity Relationships (SAR) :

- Halogen Effects : Bromine’s larger atomic radius may improve hydrophobic interactions compared to chlorine or fluorine.

- Ethoxy vs. Methoxy : Ethoxy’s increased chain length could enhance binding to deeper hydrophobic pockets in enzymes.

- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger binding to zinc-containing enzymes (e.g., carbonic anhydrase) than carboxamides .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling halogenated intermediates (e.g., bromobenzene derivatives) with pyridazine or sulfonamide precursors. For example, benzyl bromide derivatives are reacted with pyridazinone intermediates in DMF under basic conditions (K₂CO₃) at 5°C, followed by extraction with ethyl acetate . Challenges include controlling regioselectivity in pyridazine ring formation and minimizing side reactions (e.g., over-alkylation). Optimization strategies:

- Use of low temperatures (5–10°C) to suppress side reactions.

- Monitoring reaction progress via TLC with ethyl acetate/hexane (3:2) as eluent .

- Purification via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

- Key Techniques :

- HRMS : Confirm molecular formula (e.g., [M+Na]+ ion with <5 ppm mass accuracy) .

- ¹H/¹³C NMR : Identify substituents on the pyridazine and benzenesulfonamide moieties. For example, aromatic protons near 7.2–8.1 ppm and ethoxy groups at ~1.4 ppm (triplet) and ~4.1 ppm (quartet) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, ethoxy group position) influence biological activity in multi-target anti-inflammatory studies?

- Methodology : Compare analogues with varying substituents (e.g., 4-bromo vs. 4-chloro, ethoxy vs. methoxy) in enzyme inhibition assays (COX-2, 5-LOX) .

- Data Analysis :

| Substituent | IC₅₀ (COX-2, μM) | IC₅₀ (5-LOX, μM) |

|---|---|---|

| 4-Bromo | 0.12 | 0.45 |

| 4-Chloro | 0.18 | 0.67 |

| 4-Methoxy | 0.25 | 1.20 |

- Insight : Bromine enhances lipophilicity and π-stacking with enzyme active sites, improving potency .

Q. What computational approaches are suitable for predicting the binding mode of this compound to carbonic anhydrase isoforms?

- Methodology :

- Molecular docking (AutoDock Vina) : Use crystal structures of carbonic anhydrase IX (PDB: 3IAI) to model sulfonamide-Zn²+ coordination .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Critical interactions include:

- Sulfonamide SO₂–NH with Thr199/Glu105.

- Ethoxyphenyl group in a hydrophobic pocket (Val121/Leu198) .

Q. How can contradictory solubility data in polar solvents (e.g., DMSO vs. water) be resolved for in vitro assays?

- Approach :

- Solubility testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Co-solvent systems : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS with 0.01% Tween-80 to prevent precipitation .

- Validation : Compare IC₅₀ values across solvent conditions to rule out artifactual inhibition .

Experimental Design & Data Contradictions

Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

- Critical Controls :

- Positive controls : Doxorubicin (DNA intercalation) or staurosporine (apoptosis inducer).

- Solvent controls : DMSO at matching concentrations (e.g., 0.1% v/v).

- Off-target assays : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Data Conflict Example : Discrepancies in IC₅₀ values may arise from variations in cell passage number or serum content in media. Standardize protocols using CLSI guidelines .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., pyridazinone vs. pyridazine)?

- Strategy :

- Collect high-resolution (<1.0 Å) X-ray data to locate electron density for carbonyl groups (6-oxo position).

- Compare bond lengths (C=O ~1.21 Å vs. C–O ~1.34 Å) to confirm tautomeric state .

- Example : In related sulfonamide-pyridazine hybrids, the 6-oxo tautomer dominates due to intramolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.